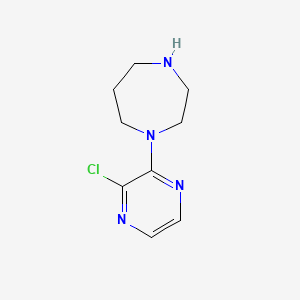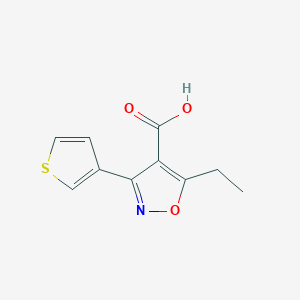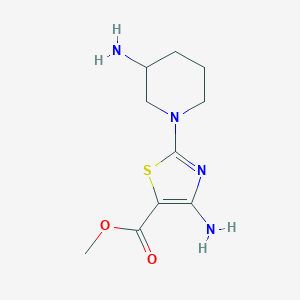
6'-N-Acetylglucosaminyllactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-N-Acetylglucosaminyllactose is an oligosaccharide that has been found in goat milk . It is recognized for its prebiotic and anti-infective properties . It is available from certain biolabs .
Synthesis Analysis
The synthesis of 6’-N-Acetylglucosaminyllactose involves the use of an enzyme called β-N-acetylglucosaminidase . This enzyme was used for the synthesis of lacto-N-triose II, which is contained in human milk. By reverse hydrolysis reaction, lacto-N-triose II and its positional isomer were synthesized from lactose and D-N-acetylglucosamine in 0.21% and 0.15% yield, respectively .Molecular Structure Analysis
The molecular structure of 6’-N-Acetylglucosaminyllactose is represented by the formula C20H35NO16 . Its molecular weight is 545.49 . The InChI key for this compound is XUKPSCNNYKSPHN-AXIOKSCWSA-N .Applications De Recherche Scientifique
Biosynthesis of Blood Group Antigens
6'-N-Acetylglucosaminyllactose plays a role in the biosynthesis of blood group antigens. Specifically, a study identified a beta 1-6N-acetylglucosaminyltransferase in hog gastric mucosa capable of synthesizing branch points in branched lactosaminoglycans, which are structures related to blood group I antigenic structures (Piller et al., 1984).
Coupled Poly-N-acetyllactosamine Synthesis
A study on the association of beta-1,3-N-acetylglucosaminyltransferase 1 and beta-1,4-galactosyltransferase 1, which are enzymes involved in the synthesis of poly-N-acetyllactosamine, a carbohydrate polymer, indicates the involvement of N-acetylglucosaminyllactose related structures. This research provides insight into the regulation of poly-N-acetyllactosamine production (Lee et al., 2009).
Genomic Organization of Sulfotransferase Gene Family
Research on the genomic organization of the galactose/N-acetylgalactosamine/N-acetylglucosamine 6-O-sulfotransferase gene family, which is involved in the transfer of sulfate to N-acetylglucosamine in nascent glycoproteins, reveals important information on the functional roles of these genes (Hemmerich et al., 2001).
Role in Bacterial Metabolism
6'-N-Acetylglucosaminyllactose-related compounds like N-acetylglucosamine play a significant role in bacterial metabolism. A study on Streptococcus mutans showed the importance of N-acetylglucosamine in bacterial growth and pathogenic potential (Moye et al., 2014).
Inhibitors in Enzymatic Transfer Processes
Studies on the synthesis of novel donor mimetics of UDP-Gal, UDP-GlcNAc, and UDP-GalNAc suggest the potential of these compounds, including structures similar to 6'-N-Acetylglucosaminyllactose, as transferase inhibitors (Schäfer & Thiem, 2000).
Microbial Production of N-Acetylglucosamine
Research on the microbial production of N-acetylglucosamine, which shares structural similarities with 6'-N-Acetylglucosaminyllactose, highlights the metabolic engineering strategies for enhanced production of this amino sugar, which has applications in the nutraceutical and pharmaceutical industries (Wang et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16?,17-,18?,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPSCNNYKSPHN-AXIOKSCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H](C([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-N-Acetylglucosaminyllactose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)

![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)


![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1434412.png)
![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)
![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1434414.png)